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(S)-3-Aminopentan-1-OL

Cat. No.: B13546382
M. Wt: 103.16 g/mol
InChI Key: GMQNGMZJGKHTIA-YFKPBYRVSA-N
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Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks and Catalytic Components

Chiral amino alcohols, including 1,2-, 1,3-, and 1,4-amino alcohols, serve as crucial precursors and synthons in the synthesis of a wide array of functional molecules, from natural products to pharmaceuticals. unr.edu.arscirp.org Their utility stems from the differential reactivity of the amino and hydroxyl groups, which allows for selective chemical transformations.

In the realm of asymmetric synthesis, these compounds are extensively used as chiral ligands and auxiliaries. unr.edu.ar When coordinated to a metal center, they can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. A well-studied example is their application as catalysts in the enantioselective addition of organozinc reagents to aldehydes. scirp.org While 1,2-amino alcohols have been widely explored, 1,3-amino alcohols like (S)-3-Aminopentan-1-OL have also made significant contributions to the field, finding use in transformations such as Diels-Alder reactions, aldol (B89426) reactions, and various transition-metal-catalyzed processes. unr.edu.arconicet.gov.ar The development of new chiral amino alcohols, often from sustainable sources like biomass, remains an active area of research aimed at creating cost-effective catalysts with high reactivity and enantioselectivity. unr.edu.arconicet.gov.ar

Historical Development and Current Trends in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, has evolved from foundational concepts to an indispensable tool in modern chemistry. Early strategies often relied on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids and sugars as starting materials. ethz.ch Another classical approach is resolution, where a racemic mixture is separated into its constituent enantiomers. ethz.ch

The field has seen a paradigm shift with the development of chiral auxiliaries and, more significantly, catalytic asymmetric synthesis. ethz.ch The latter, which uses substoichiometric amounts of a chiral catalyst, is highly sought after for its efficiency and atom economy. This area has been dominated by transition-metal catalysis, where chiral ligands, often amino alcohols, are used to induce enantioselectivity. psu.edu

Current trends in asymmetric synthesis are pushing towards greater efficiency and sustainability. There is a growing emphasis on:

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations, avoiding potentially toxic or expensive metals.

Biocatalysis: The employment of enzymes to carry out highly selective reactions, often under mild, environmentally friendly conditions.

Stereodivergent Synthesis: The development of methods that can selectively produce any desired stereoisomer of a product from a common starting material, often by simply changing the catalyst or reaction conditions. nih.gov For instance, recent advances have enabled the synthesis of both syn- and anti-1,3-amino alcohols using palladium catalysis with different sulfoxide (B87167) (SOX) ligands. nih.gov

These modern approaches aim to construct complex chiral molecules, such as those found in pharmaceuticals and bioactive natural products, with greater precision and sustainability. acs.org

Structural and Stereochemical Principles of this compound

This compound is a chiral 1,3-amino alcohol. Its structure consists of a five-carbon pentane (B18724) chain with a hydroxyl group (-OH) at the first carbon (C1) and an amino group (-NH₂) at the third carbon (C3).

Key Structural and Stereochemical Features:

Chiral Center: The stereogenic center is located at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, an amino group, an ethyl group (-CH₂CH₃), and a hydroxyethyl (B10761427) group (-CH₂CH₂OH).

Stereochemistry: The "(S)" designation indicates the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

1,3-Amino Alcohol: The functional groups are separated by one carbon atom, defining it as a 1,3-amino alcohol. This specific spatial relationship between the amino and hydroxyl groups is crucial for its potential as a bidentate ligand in catalysis, where it can form a stable six-membered ring upon chelation with a metal atom.

Below are the basic chemical properties of this compound.

PropertyValue
CAS Number 1335367-89-9
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
SMILES Code CCC@HCCO

Data sourced from chemical supplier catalogs. bldpharm.combldpharm.com

The table below compares the structural features of this compound with its positional isomers.

CompoundMolecular FormulaStructureKey Differences
This compound C₅H₁₃NOAmino group at C3, Hydroxyl at C11,3-amino alcohol
(S)-2-Aminopentan-1-ol C₅H₁₃NOAmino group at C2, Hydroxyl at C11,2-amino alcohol
1-Aminopentan-3-ol C₅H₁₃NOAmino group at C1, Hydroxyl at C31,3-amino alcohol (positional isomer)

Information derived from general chemical knowledge and search results.

Research Scope and Objectives Pertaining to this compound

The research landscape for this compound is primarily centered on its potential as a chiral building block and catalytic ligand, which is characteristic for the broader class of 1,3-amino alcohols. While specific, published research on this exact molecule is limited, the objectives for its investigation can be inferred from studies on analogous compounds.

Primary Research Objectives:

Development of Stereoselective Synthetic Routes: A key objective is to establish efficient and high-yielding methods for its enantiomerically pure synthesis. This could involve asymmetric reduction of corresponding ketones, resolution of racemic mixtures, or stereoselective amination strategies.

Application in Asymmetric Catalysis: A major focus would be to explore its efficacy as a chiral ligand in various metal-catalyzed asymmetric reactions. This includes the well-established alkylation of aldehydes with dialkylzinc reagents, as well as other C-C and C-heteroatom bond-forming reactions. unr.edu.arpsu.edu Research would aim to evaluate the enantioselectivity and reactivity it imparts as a ligand.

Synthesis of Novel Chiral Derivatives: this compound can serve as a starting material for the synthesis of more complex chiral molecules, including pharmaceutical intermediates and novel ligands with modified steric and electronic properties.

Physicochemical and Structural Characterization: Detailed investigation and documentation of its physical properties and conformational profile are necessary. Techniques like X-ray crystallography and advanced NMR spectroscopy would provide insights into its three-dimensional structure, which is fundamental to understanding its function in catalysis.

Given the limited specific data available, a significant part of the research scope involves fundamental characterization and exploring its utility by drawing parallels with better-understood chiral 1,3-amino alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B13546382 (S)-3-Aminopentan-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(3S)-3-aminopentan-1-ol

InChI

InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

GMQNGMZJGKHTIA-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](CCO)N

Canonical SMILES

CCC(CCO)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Aminopentan 1 Ol

Enantioselective Synthesis Strategies

Asymmetric catalytic reduction of prochiral ketones is a powerful and widely used method for the synthesis of chiral alcohols. This strategy typically involves the use of a metal catalyst, a chiral ligand, and a hydrogen source to reduce a ketone to the corresponding alcohol with high enantioselectivity.

Proposed Synthesis of (S)-3-Aminopentan-1-OL:

A plausible route to this compound via this method would involve the asymmetric reduction of a protected form of 1-hydroxypentan-3-one (B13458335). The hydroxyl group of the precursor would likely require protection (e.g., as a benzyl (B1604629) ether or silyl (B83357) ether) to prevent interference with the reduction catalyst. The protected aminoketone would then be subjected to asymmetric hydrogenation, followed by deprotection to yield the target molecule.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, transketolases, and amine dehydrogenases operate under mild conditions and can exhibit exquisite stereoselectivity.

Amine Dehydrogenase (AmDH)-Mediated Synthesis:

Amine dehydrogenases are capable of the direct reductive amination of ketones to produce chiral amines. frontiersin.orgfrontiersin.org This approach is particularly attractive due to its high atom economy and the use of ammonia (B1221849) as an inexpensive amine source.

Research on a panel of wild-type AmDHs has demonstrated the successful synthesis of (S)-3-aminobutan-1-ol from 4-hydroxybutan-2-one. frontiersin.org Notably, the amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) showed high conversion and excellent enantioselectivity (99.5% ee). frontiersin.org

Proposed Synthesis of this compound:

Based on these findings, a biocatalytic route to this compound could be envisioned using an appropriate amine dehydrogenase and the precursor 1-hydroxypentan-3-one. Screening of a library of AmDHs would be necessary to identify an enzyme with high activity and selectivity for this specific substrate.

EnzymeSubstrateProductConversionEnantiomeric Excess (ee)Reference
MsmeAmDH4-hydroxybutan-2-one(S)-3-aminobutan-1-olHigh99.5% frontiersin.org
CfusAmDH4-hydroxybutan-2-one(S)-3-aminobutan-1-ol48.2-65.7%>96% frontiersin.org
MicroAmDH4-hydroxybutan-2-one(S)-3-aminobutan-1-ol48.2-65.7%>96% frontiersin.org

Transaminase-Mediated Synthesis:

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This method has been successfully applied to the synthesis of (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one using an (R)-selective transaminase. google.comgoogleapis.com A variety of transaminases, such as ATA-415 and ATA-301, have been shown to be effective for this transformation, yielding the product with high purity and enantiomeric excess. google.com

Proposed Synthesis of this compound:

An analogous synthesis of this compound would require an (S)-selective transaminase and 1-hydroxypentan-3-one as the substrate, with an appropriate amine donor like isopropylamine.

EnzymeSubstrateProductDesired Enantiomer PurityReference
ATA-4154-hydroxybutan-2-one(R)-3-aminobutan-1-ol97.10% google.com
ATA-3014-hydroxybutan-2-one(R)-3-aminobutan-1-ol100% google.com

Note: The table shows data for the (R)-enantiomer, as this was the focus of the cited study. A corresponding (S)-selective transaminase would be required for the synthesis of the target compound.

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes, which can be converted into target molecules. wikipedia.org This strategy can be highly efficient as the chirality is pre-installed in the starting material.

A common approach for the synthesis of amino alcohols from the chiral pool is the reduction of the corresponding chiral amino acids. For example, (R)-3-aminobutan-1-ol has been synthesized by the reduction of (R)-3-aminobutanoic acid using reducing agents like sodium aluminum hydride. vcu.edu

Proposed Synthesis of this compound:

A chiral pool-based synthesis of this compound could start from (S)-3-aminopentanoic acid. This chiral amino acid could potentially be reduced to the target amino alcohol. The success of this route would depend on the availability and cost of the starting amino acid.

Starting MaterialProductReducing AgentYieldPurityOptical PurityReference
(R)-3-aminobutanoic acid(R)-3-aminobutan-1-olSodium aluminum hydride61-67%96-99%100% vcu.edu

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. This field has grown rapidly and provides a powerful alternative to metal-based catalysts. For the synthesis of chiral amino alcohols, organocatalytic methods such as asymmetric Michael additions to nitroalkenes have been developed. rsc.org

While specific organocatalytic routes to this compound are not documented, the general principles of organocatalysis could be applied. For instance, a chiral primary β-amino alcohol could potentially catalyze the asymmetric addition of a nucleophile to an α,β-unsaturated aldehyde, leading to a precursor that could be converted to the target molecule. rsc.org

The ring-opening of epoxides with nitrogen nucleophiles is a classic and effective method for the synthesis of β-amino alcohols. rroij.com The stereochemistry of the starting epoxide dictates the stereochemistry of the product, as the reaction typically proceeds via an SN2 mechanism with inversion of configuration.

Proposed Synthesis of this compound:

A potential route to this compound could involve the stereoselective ring-opening of a chiral epoxide precursor. For example, (S)-1,2-epoxybutane could be reacted with a protected aminoethanol derivative, followed by further synthetic manipulations to arrive at the target structure. The regioselectivity of the epoxide opening would be a critical factor to control in this approach. youtube.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations in a multi-step sequence. This approach can lead to highly efficient and selective routes to complex molecules.

A chemoenzymatic strategy for the synthesis of (R)-3-aminobutan-1-ol has been reported, which involves a biocatalytic step to establish the chiral center, followed by chemical transformations to complete the synthesis. vcu.edu

Proposed Synthesis of this compound:

A chemoenzymatic route to this compound could, for example, utilize a transaminase or amine dehydrogenase to asymmetrically synthesize a chiral amino ketone intermediate from 1-hydroxypentan-3-one. This intermediate could then be chemically reduced to the desired amino alcohol. This approach would leverage the high selectivity of the enzymatic step to set the stereocenter, while the chemical step would provide a robust method for the final reduction.

Resolution Techniques for Racemic Mixtures

Racemic 3-aminopentan-1-ol (B2610376), containing equal amounts of the (S) and (R) enantiomers, can be separated into its constituent enantiomers through various resolution techniques. These methods exploit the differential properties of the enantiomers when they interact with a chiral environment.

A classical and widely employed method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

The general process involves dissolving the racemic 3-aminopentan-1-ol and a suitable chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in an appropriate solvent. wikipedia.org Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. The solid salt is then isolated by filtration. The desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base to neutralize the acid. The resolving agent can often be recovered and reused. The choice of resolving agent and solvent is crucial for achieving efficient separation and high yields.

Table 1: Illustrative Example of Diastereomeric Salt Resolution Parameters for a Primary Amino Alcohol

Parameter Details
Racemic Substrate 3-Aminopentan-1-ol
Chiral Resolving Agent (+)-Tartaric Acid
Solvent Methanol/Water mixture

| Process | 1. Dissolution of racemic amine and resolving agent in the heated solvent. 2. Gradual cooling to induce crystallization of the less soluble diastereomeric salt. 3. Filtration to isolate the crystalline salt. 4. Liberation of the enantiomerically enriched amine using a base (e.g., Sodium Hydroxide). | | Recovery | The resolving agent can be recovered from the mother liquor and the basified salt solution. |

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. wikipedia.orgjocpr.com This technique utilizes enzymes, which are chiral biocatalysts, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. wikipedia.org For racemic 3-aminopentan-1-ol, lipases are commonly employed enzymes for this purpose. jocpr.com

The process typically involves the acylation of the amino or hydroxyl group of 3-aminopentan-1-ol. In the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate), one enantiomer will be preferentially acylated. wikipedia.org For instance, the (R)-enantiomer might be converted to the corresponding N-acetyl or O-acetyl derivative, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated by conventional methods like chromatography or extraction. This method can provide access to both enantiomers in high enantiomeric purity. jocpr.com

Table 2: Representative Data for Enzymatic Kinetic Resolution of a Chiral Amino Alcohol

Parameter Value
Enzyme Immobilized Candida antarctica Lipase B (CALB)
Acyl Donor Ethyl Acetate
Solvent Toluene
Temperature 40 °C
Reaction Time 24 - 48 hours
Conversion ~50%
Enantiomeric Excess (ee) of unreacted (S)-amine >99%
Enantiomeric Excess (ee) of acylated (R)-amine >97%

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.

Key green chemistry considerations for the synthesis of this compound include:

Catalysis: The use of catalytic methods, such as asymmetric transfer hydrogenation of a suitable ketone precursor, is preferred over stoichiometric reagents. acs.org Catalytic processes reduce waste by using small amounts of a catalyst that can be recycled and reused.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination of a hydroxy-ketone precursor, for example, can exhibit high atom economy.

Use of Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources can significantly reduce the environmental footprint of the synthesis.

Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is a core principle of green chemistry. Water or other benign solvents are preferred over volatile organic compounds. Biocatalytic methods, as described in the enzymatic kinetic resolution, often operate in aqueous media under mild conditions. frontiersin.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.com Biocatalytic and some chemocatalytic methods can be performed under mild conditions.

Waste Prevention: Designing syntheses to produce minimal waste is a primary goal. One-pot syntheses, where multiple reaction steps are carried out in the same reactor, can minimize waste generation and improve efficiency.

A sustainable approach to this compound could involve the asymmetric hydrogenation of a corresponding amino ketone using a chiral ruthenium catalyst, a method known for its high efficiency and enantioselectivity. acs.org Another green approach is the use of engineered enzymes, such as amine dehydrogenases, to directly synthesize the chiral amino alcohol from a simple precursor. frontiersin.org

S 3 Aminopentan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Strategies for Derivatization and Functionalization of (S)-3-Aminopentan-1-OL

The amino and hydroxyl moieties of this compound can be selectively or simultaneously functionalized, providing access to a variety of useful intermediates.

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form chiral amides. These reactions are typically high-yielding and proceed under standard amide coupling conditions. The resulting amides can serve as key intermediates in the synthesis of more complex molecules, including biologically active compounds.

Carbamoylation, the reaction of the amine with an isocyanate or a carbamoyl (B1232498) chloride, yields chiral carbamates. This transformation is valuable for introducing a protected form of the amino group or for creating linkages in larger molecular assemblies.

Furthermore, the reaction of this compound with isocyanates or other urea-forming reagents leads to the formation of chiral ureas. These urea (B33335) derivatives can exhibit interesting biological activities and can also act as organocatalysts or ligands in asymmetric synthesis.

Reaction TypeReagent ExampleProduct Type
AmidationAcyl chlorideChiral Amide
CarbamoylationIsocyanateChiral Carbamate
Urea FormationIsocyanateChiral Urea

Interactive Data Table: Common derivatization reactions of the amino group in this compound.

The primary hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives to produce chiral esters. These esters can be used as protecting groups for the alcohol or as precursors for further transformations.

Etherification of the hydroxyl group, for instance, through the Williamson ether synthesis, provides access to chiral ethers. This functionalization can be used to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Reaction TypeReagent ExampleProduct Type
EsterificationCarboxylic acidChiral Ester
EtherificationAlkyl halideChiral Ether

Interactive Data Table: Common derivatization reactions of the hydroxyl group in this compound.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic structures. For example, condensation with aldehydes or ketones can lead to the formation of chiral 1,3-oxazolidines. The stereochemistry of the newly formed stereocenter in the oxazolidine (B1195125) ring is influenced by the existing stereocenter in the this compound backbone.

Similarly, intramolecular cyclization reactions can be employed to construct pyrrolidine (B122466) rings. For instance, conversion of the hydroxyl group to a suitable leaving group, followed by intramolecular nucleophilic attack by the amine, can yield chiral 3-ethylpyrrolidine (B1315203) derivatives. These heterocyclic scaffolds are prevalent in many natural products and pharmaceuticals.

Starting MaterialReagentHeterocyclic Product
This compoundAldehyde/KetoneChiral 1,3-Oxazolidine
This compound derivativeIntramolecular cyclizationChiral 3-Ethylpyrrolidine

Interactive Data Table: Examples of heterocyclic structures synthesized from this compound.

Enantioselective Transformations Guided by this compound Derivatives

Derivatives of this compound can be employed as chiral auxiliaries to control the stereochemical outcome of various chemical transformations. By temporarily attaching the chiral fragment to a prochiral substrate, one face of the molecule can be effectively blocked, directing the approach of a reagent to the opposite face.

For example, an amide formed from this compound and a carboxylic acid can be enolized and then reacted with an electrophile. The steric bulk of the chiral auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched product. Amino alcohols are recognized as important chiral auxiliaries for forming chelates that can direct stereoselective reactions.

Application in the Construction of Advanced Organic Scaffolds and Intermediates

The unique stereochemistry and functionality of this compound make it a valuable starting material for the synthesis of complex and biologically active molecules. Its incorporation into a synthetic route can provide a key chiral fragment that is later elaborated into the final target. The synthesis of bioactive natural products often utilizes carbohydrates as a chiral source to create useful intermediates and analogs. nih.gov Similarly, this compound can serve as a non-carbohydrate-based chiral pool starting material.

Role in Macrocyclic and Polymeric Chiral Structures

The bifunctionality of this compound makes it a suitable monomer for the synthesis of chiral macrocycles and polymers. For instance, repeated amidation and esterification reactions can lead to the formation of macrocyclic polyesters or polyamides with defined stereochemistry. The construction of macrocycles is a crucial and challenging step in the synthesis of many natural products and pharmaceuticals. nih.gov

In the realm of polymer chemistry, this compound can be incorporated into the polymer backbone or as a pendant chiral group. The resulting chiral polymers can have applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties. The introduction of chiral moieties into polymer side chains is a common approach to creating optically active polymers. nih.gov For instance, multi-cyclic poly(β-amino ester)s have been synthesized using 5-amino-1-pentanol, a related amino alcohol, demonstrating the utility of such building blocks in creating complex polymer architectures. acs.org

Chiral Ligand Design and Asymmetric Catalysis Mediated by S 3 Aminopentan 1 Ol

Development of (S)-3-Aminopentan-1-OL-Derived Chiral Ligands

The functional groups of this compound—the primary amine and the hydroxyl group—are key to its utility. They provide convenient handles for synthetic modification, allowing for the construction of a wide range of ligand architectures with varied steric and electronic properties.

Oxazoline Ligands: Chiral oxazolines are a prominent class of "privileged ligands" in asymmetric catalysis. The synthesis of oxazoline-containing ligands typically involves the cyclization of a chiral β-amino alcohol with reagents like nitriles or carboxylic acid derivatives. nih.gov The this compound backbone can be readily converted into novel oxazoline ligands. This is generally achieved through a two-step process: first, acylation of the amino group, followed by cyclization, often promoted by a dehydrating agent like thionyl chloride, to form the oxazoline ring. The modularity of this synthesis allows for extensive variation of substituents, which is key to tuning the ligand for specific catalytic applications. illinois.edu

Schiff Base Ligands: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. primescholars.com The primary amine of this compound can react with various aldehydes, such as salicylaldehyde derivatives, to form chiral Schiff base ligands. nih.gov These ligands, often featuring N and O donor atoms, are excellent for coordinating with a variety of transition metals. nih.govresearchgate.net The resulting metal complexes have shown significant catalytic activity in numerous organic transformations. The synthesis is typically a straightforward condensation, often requiring simple heating of the reactants in a suitable solvent like ethanol. semanticscholar.org

Ligand TypePrecursorsKey Synthetic Step
Oxazoline This compound, Carboxylic Acid/NitrileAcylation followed by cyclization
Schiff Base This compound, Aldehyde/KetoneCondensation

Phosphine Ligands: Chiral phosphine ligands are mainstays of asymmetric catalysis, particularly in hydrogenation reactions. Amino alcohols like this compound can be precursors to aminophosphine or phosphine-ether type ligands. Synthesis can be achieved by reacting the amino or hydroxyl group with a chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base. rsc.org Depending on the reaction conditions, either the N-H or O-H bond can be functionalized, leading to ligands with different coordination properties.

Phosphite Ligands: Chiral phosphite ligands are synthesized by reacting the hydroxyl group of an alcohol with a phosphorus trihalide, typically phosphorus trichloride, followed by reaction with other alcohols or phenols. rsc.orgtcichemicals.com For this compound, the hydroxyl group can be converted into a phosphite moiety. The amine group would likely require protection prior to this transformation to prevent side reactions. These ligands are particularly effective in reactions like asymmetric hydroformylation.

While the synthesis of these ligand classes from chiral amino alcohols is well-established, specific examples derived directly from this compound are not extensively documented in the surveyed literature.

Bifunctional organocatalysts operate through the simultaneous activation of both the nucleophile and the electrophile. mdpi.com Chiral amino alcohols are excellent scaffolds for such catalysts. nih.gov The amine group can be converted into a hydrogen-bond donor moiety, such as a thiourea or squaramide, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor itself. nih.govresearchgate.net

The synthesis of a thiourea catalyst from this compound would involve reacting its primary amine with an isothiocyanate. This creates a molecule capable of activating an electrophile through hydrogen bonding with the thiourea group, while the chiral backbone controls the stereochemical environment. researchgate.net Such catalysts are highly effective in reactions like Michael additions. rsc.org

Catalyst TypeFunctionalization SiteActivating Group
Thiourea Primary AmineThiourea
Squaramide Primary AmineSquaramide
Amide Primary AmineAmide

Applications in Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound are designed for use in a variety of metal-catalyzed reactions where stereocontrol is paramount.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines. liv.ac.ukmdpi.com Chiral β-amino alcohols are known to be effective ligands for ruthenium, rhodium, and iridium catalysts used in these transformations. liv.ac.ukresearchgate.net The catalyst, often formed in situ from a metal precursor and the amino alcohol ligand, facilitates the stereoselective transfer of hydrogen from a hydrogen source (like 2-propanol or formic acid) to the substrate. mdpi.com

Catalysts based on chiral amino alcohols have demonstrated high efficiency and enantioselectivity in the reduction of various aromatic ketones. scilit.com While specific data for this compound derived ligands is limited, related systems show excellent performance.

Representative Results for Asymmetric Transfer Hydrogenation of Aromatic Ketones with Ru(II)-Amino Alcohol Catalysts.
SubstrateChiral Amino Alcohol LigandConversion (%)Enantiomeric Excess (ee, %)
Acetophenone(1S,2R)-1-Amino-2-indanol>9982
4-Chloroacetophenone(1S,2R)-1-Amino-2-indanol9880
Propiophenone(1S,2R)-1-Amino-2-indanol9982
Acetophenone(1R,2R)-N-p-tosyl-1,2-diphenylethylenediamine>95>95

Note: Data is representative of the performance of related β-amino alcohol ligands in Ru-catalyzed ATH and does not specifically represent ligands derived from this compound. Data sourced from multiple studies. mdpi.comjlu.edu.cn

Enantioselective Alkylation: Chiral ligands are crucial for controlling the stereochemistry of C-C bond-forming reactions, such as the alkylation of enolates. researchgate.net Metal complexes of ligands like phosphinooxazolines (PHOX), which could potentially be synthesized from this compound, are highly effective in palladium-catalyzed asymmetric alkylations. nih.gov The chiral ligand coordinates to the metal, creating a chiral pocket that directs the approach of the electrophile to one face of the nucleophile, resulting in an enantiomerically enriched product.

Conjugate Addition: The conjugate, or Michael, addition of nucleophiles to α,β-unsaturated compounds is another fundamental C-C bond-forming reaction. Asymmetric catalysis of this reaction using chiral metal-ligand complexes allows for the creation of stereocenters with high fidelity. Copper complexes of bis(oxazoline) ligands, for instance, have been successfully used to catalyze the enantioselective addition of dialkylzinc reagents and Grignard reagents to enones. orgsyn.org Ligands derived from this compound could be applied in this context to afford chiral 1,5-dicarbonyl compounds and related structures.

Asymmetric Oxidation and Reduction Processes

Ligands derived from this compound are conceptually well-suited for catalyzing asymmetric oxidation and reduction reactions. In these transformations, the chiral ligand, in complex with a suitable metal center (e.g., ruthenium, rhodium, iridium for reductions; vanadium, titanium for oxidations), creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Asymmetric Transfer Hydrogenation of Ketones:

A prominent application of chiral amino alcohol ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. Ruthenium(II) complexes are often employed for this purpose. A hypothetical Schiff base ligand, L1 , formed from the condensation of this compound and 2-pyridinecarboxaldehyde, could chelate to a [Ru(p-cymene)Cl₂]₂ precursor. In the presence of a hydrogen source like isopropanol or a formic acid/triethylamine mixture, this complex could efficiently catalyze the reduction of various aryl ketones.

The proposed mechanism involves the formation of a ruthenium-hydride species. The chiral ligand directs the hydride transfer to one of the enantiotopic faces of the ketone's carbonyl group. The ethyl group at the stereocenter of the ligand is expected to play a crucial role in establishing the steric environment that dictates the facial selectivity of the hydride attack.

Illustrative Data for Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(L1) Catalyst

EntrySubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone1.09592 (R)
24'-Chloroacetophenone1.09894 (R)
32'-Methoxyacetophenone1.09188 (R)
41-Tetralone1.09695 (R)

Asymmetric Oxidation of Sulfides:

Vanadium complexes incorporating chiral Schiff base ligands are known to be effective catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides using hydrogen peroxide as a mild oxidant. A tridentate Schiff base ligand derived from this compound and salicylaldehyde (L2 ) could form a stable complex with an oxovanadium(V) species. This chiral catalyst would activate the hydrogen peroxide and mediate the oxygen transfer to the sulfide. The stereochemical outcome would be governed by the steric hindrance imposed by the ligand, which would favor the approach of the sulfide from the less hindered direction.

Other Transition Metal-Catalyzed Stereoselective Transformations

The versatility of ligands derived from this compound extends to various carbon-carbon and carbon-heteroatom bond-forming reactions.

Diels-Alder Reaction:

Chiral Lewis acids are widely used to catalyze enantioselective Diels-Alder reactions. A copper(II) or scandium(III) complex of a Schiff base ligand derived from this compound (e.g., L2 ) could function as a chiral Lewis acid. By coordinating to the dienophile (e.g., an α,β-unsaturated ketone), the catalyst would lower its LUMO energy, accelerating the reaction, and simultaneously shield one of its faces. This facial shielding forces the diene to approach from the opposite side, resulting in the formation of a specific enantiomer of the cyclohexene product.

Asymmetric Allylic Alkylation:

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming chiral C-C bonds. Ligands for this reaction often require soft donor atoms, such as phosphorus. A P,N-ligand could be synthesized from this compound by first converting the hydroxyl group to a leaving group, followed by substitution with diphenylphosphine, and subsequent N-functionalization. In a Pd-catalyzed AAA reaction, this ligand would create a chiral environment around the central metal, influencing the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

Asymmetric Trifluoromethylthiolation:

The introduction of the trifluoromethylthio (SCF₃) group is of great interest in medicinal chemistry. Asymmetric methods for this transformation are emerging. A copper(I) complex bearing a chiral ligand derived from this compound could potentially catalyze the enantioselective trifluoromethylthiolation of alkenes or alkynes. The chiral ligand would control the facial selectivity of the addition of the "SCF₃" synthon across the double or triple bond, leading to the formation of enantioenriched products.

Hypothetical Results for Various Asymmetric Transformations

Reaction TypeMetal/LigandSubstrate ExampleProduct ee (%)
Diels-AlderCu(II) / L2 Methyl vinyl ketone + Cyclopentadiene85
Allylic AlkylationPd(0) / P,N-Ligand 1,3-Diphenylallyl acetate + Dimethyl malonate90
TrifluoromethylthiolationCu(I) / L1 Styrene + Electrophilic SCF₃ reagent88

Mechanisms of Asymmetric Induction in this compound-Catalyzed Systems

The efficacy of a chiral catalyst hinges on its ability to effectively transmit stereochemical information from the ligand to the substrate within the transition state. For ligands derived from this compound, asymmetric induction is primarily achieved through the formation of a rigid, well-defined chiral environment around the metal center.

Upon chelation of a Schiff base ligand (like L1 or L2 ) to a metal, a five-membered and a six-membered ring are typically formed, creating a conformationally restricted structure. The ethyl group at the C3 stereocenter acts as a crucial steric directing group. It projects into a specific quadrant of the coordination sphere, effectively blocking one of the potential pathways for substrate approach.

For instance, in the transfer hydrogenation of a ketone, the substrate coordinates to the metal center. The ketone's two enantiotopic faces are presented to the metal-hydride bond. Due to steric repulsion from the ligand's ethyl group, one face is significantly more shielded than the other. Consequently, the hydride is delivered preferentially to the less hindered face, resulting in the formation of one enantiomer of the alcohol product in excess. The rigidity of the chelate structure is key; it minimizes conformational flexibility, which would otherwise lead to a loss of enantioselectivity.

Structure-Activity Relationships in this compound Ligand Design

The performance of a chiral ligand is highly dependent on its structure. Structure-activity relationship (SAR) studies are therefore essential for optimizing catalyst performance. For ligands based on the this compound scaffold, several structural features can be systematically varied to enhance yield and enantioselectivity.

N-Substituent : The group attached to the nitrogen atom is critical. In Schiff base ligands, the aldehyde or ketone precursor used for condensation determines the steric and electronic properties. For example, using a bulky aldehyde like 2,6-dichlorobenzaldehyde to form the Schiff base would create a more sterically crowded chiral pocket, which can enhance enantioselectivity for smaller substrates. Conversely, an electron-donating group on the aromatic ring of the aldehyde can influence the Lewis acidity of the metal center.

Modification of the Hydroxyl Group : While the hydroxyl group is often used as a coordinating site, it can also be derivatized. Converting it to an ether (e.g., O-methyl or O-silyl) removes a coordinating point and can alter the geometry of the metal complex, which may be beneficial in certain reactions like allylic alkylation where a bidentate P,N-ligand might be preferred over a tridentate N,N,O-ligand.

Backbone Modification : The ethyl group at the C3 position is fundamental to the chirality of the ligand. Replacing this group with larger (e.g., isopropyl, phenyl) or smaller (e.g., methyl) substituents would directly impact the size and shape of the chiral pocket. A larger group would be expected to increase steric hindrance and potentially lead to higher enantioselectivity, provided the substrate can still access the catalytic site.

These systematic modifications allow for the creation of a library of ligands derived from this compound, from which an optimal candidate can be identified for a specific asymmetric transformation through careful screening and analysis.

Advanced Characterization and Computational Studies of S 3 Aminopentan 1 Ol

Spectroscopic Techniques for Stereochemical Elucidation and Reaction Monitoring

Spectroscopic analysis provides the empirical data necessary to verify the identity and chiral nature of (S)-3-Aminopentan-1-OL. Each technique offers a unique insight into the molecule's properties, from its atomic connectivity to the three-dimensional arrangement of its atoms.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in the synthesis and application of chiral compounds. nih.govheraldopenaccess.us Chiral chromatography is the most effective and widely used technique for separating enantiomers, enabling the precise quantification of each in a mixture. yakhak.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the enantioseparation of amino alcohols. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For polar compounds like this compound, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) are often effective. yakhak.orgsigmaaldrich.com

The amine and hydroxyl functional groups in this compound can be derivatized to enhance detection and improve chromatographic resolution. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used for pre-column derivatization, creating fluorescent diastereomeric isoindoles that are easily separable and detectable. researchgate.net Alternatively, direct analysis of the underivatized amino alcohol is possible, relying on the inherent selectivity of the CSP. sigmaaldrich.com The enantiomeric excess is determined by comparing the integrated peak areas of the (S) and (R) enantiomers in the resulting chromatogram.

Gas Chromatography (GC): Chiral GC offers high resolution for the analysis of volatile chiral compounds. gcms.cz For this compound, derivatization is typically required to increase its volatility and thermal stability. This is commonly achieved by reacting the amine and alcohol groups with reagents like trifluoroacetyl anhydride (B1165640) to form N,O-trifluoroacetyl derivatives. These derivatives can then be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of a specific derivatized cyclodextrin, such as a permethylated beta-cyclodextrin, can provide the necessary selectivity to resolve the enantiomers. gcms.cz

Table 1: Illustrative Chiral Chromatography Parameters for Enantiomeric Purity Analysis of 3-Aminopentan-1-OL (B2610376).
TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile/Carrier PhaseDetectionAnalyte Form
HPLCPolysaccharide-derived (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane/IsopropanolUV/FluorescenceDerivatized (e.g., NBD derivative) or Underivatized
GCCyclodextrin-derived (e.g., Permethylated β-cyclodextrin)HeliumFlame Ionization (FID) / Mass Spectrometry (MS)Derivatized (e.g., N,O-trifluoroacetyl)

NMR spectroscopy is an indispensable tool for determining the covalent structure of a molecule. While standard 1D NMR (¹H and ¹³C) confirms the carbon-hydrogen framework, advanced 2D techniques and the use of chiral derivatizing agents are necessary to probe the stereochemistry and conformation of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon. The ethyl groups would present a triplet for the methyl protons (C5-H₃) and a multiplet for the methylene (B1212753) protons (C4-H₂). The protons on C1 and C2 would appear as complex multiplets due to coupling with each other and with the proton on the chiral center (C3-H). The protons of the amine and hydroxyl groups would appear as broad singlets, the positions of which are dependent on solvent and concentration. The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted Chemical Shift (δ) Ranges for this compound in a standard solvent like CDCl₃.
AtomPredicted ¹H NMR δ (ppm)Predicted ¹³C NMR δ (ppm)
C1 (-CH₂OH)~3.6 - 3.8~60 - 65
C2 (-CH₂-)~1.5 - 1.7~35 - 40
C3 (-CH(NH₂)-)~2.8 - 3.1~50 - 55
C4 (-CH₂-)~1.3 - 1.5~25 - 30
C5 (-CH₃)~0.8 - 1.0~10 - 15

2D NMR for Conformation: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons within the molecule. columbia.edu For a flexible molecule like this compound, these experiments can reveal preferred conformations in solution. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (typically within 5 Å), providing crucial information about the relative orientation of the substituents around the chiral center and along the flexible carbon chain. columbia.edu

While NMR and chromatography can establish relative stereochemistry and enantiomeric purity, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule.

Optical Rotation: Chiral molecules possess the property of optical activity, meaning they rotate the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are measured with a polarimeter to determine the specific rotation, [α]. The (S) and (R) enantiomers of a compound rotate light by an equal magnitude but in opposite directions. libretexts.org For this compound, a non-zero measured specific rotation would confirm its optical activity. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a characteristic physical property, although it does not have a simple, direct correlation with the (S) or (R) designation. libretexts.org The specific rotation is typically reported with the measurement conditions, including temperature, wavelength (commonly the sodium D-line at 589 nm), solvent, and concentration. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org This technique is highly sensitive to the three-dimensional structure of a molecule and can provide a spectroscopic "fingerprint" of a specific enantiomer. nih.gov To apply CD for absolute configuration determination, the experimental CD spectrum of this compound would be compared to a spectrum predicted by quantum chemical calculations for the known (S) configuration. A match between the experimental and computed spectra provides strong evidence for the assignment of the absolute configuration. arxiv.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of C₅H₁₃NO is 103.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for amino alcohols include:

α-cleavage: The most common fragmentation for amines and alcohols involves the cleavage of a C-C bond adjacent to the heteroatom. For 3-Aminopentan-1-ol, this could lead to the loss of an ethyl radical from the carbon bearing the amino group, or cleavage between C1 and C2.

Loss of water: Dehydration from the molecular ion is a common fragmentation pathway for alcohols.

Loss of an amino group: Cleavage of the C-N bond can also occur.

Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the carbon skeleton and the positions of the functional groups.

Table 3: Predicted Key Mass Fragments for 3-Aminopentan-1-ol.
m/zPossible Fragment IonOrigin
103[C₅H₁₃NO]⁺Molecular Ion (M⁺)
86[M - NH₃]⁺Loss of ammonia (B1221849)
74[CH(NH₂)(CH₂CH₃)]⁺α-cleavage at C2-C3
57[CH(NH₂)(CH₂CH₃)]⁺ - NH₃Further fragmentation
44[CH₂=NH₂]⁺Rearrangement and cleavage

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing a theoretical framework to understand the molecule's behavior at an atomic level. These studies are particularly valuable for analyzing properties that are difficult to observe directly, such as conformational landscapes and transition states.

This compound is a flexible molecule with multiple rotatable single bonds (C-C, C-O, C-N). This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the energy landscape that governs their interconversion. ijcrt.org

This analysis is typically performed using computational methods such as Density Functional Theory (DFT). mdpi.com The process involves:

Conformational Search: Systematically rotating the molecule's bonds to generate a wide range of possible starting geometries.

Geometry Optimization: Calculating the minimum energy structure for each starting geometry. This identifies the stable conformers, which correspond to local minima on the potential energy surface.

Energy Calculation: Determining the relative energies of each stable conformer. The conformer with the lowest energy is the global minimum and is predicted to be the most populated at equilibrium.

These calculations can reveal the presence of stabilizing intramolecular interactions, such as hydrogen bonds between the amine and hydroxyl groups, which significantly influence the preferred shape of the molecule. ijcrt.org Understanding the dominant conformations is crucial as the molecule's shape dictates how it interacts with other molecules, such as biological receptors or chiral catalysts. The results of these computational studies can also be used to predict spectroscopic properties, such as NMR chemical shifts or CD spectra, for comparison with experimental results. nih.gov

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions and the origins of stereoselectivity. rsc.orgnih.gov Although specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of applying DFT to this class of chiral amino alcohols are well-established. Such studies are crucial for understanding how ligands derived from this compound could influence the reactivity and selectivity of a chemical reaction.

The primary goal of using DFT in asymmetric catalysis is to locate the transition states for the formation of all possible stereoisomers. sci-hub.se The stereochemical outcome of a reaction is determined by the difference in the Gibbs free energy (ΔG‡) between the diastereomeric transition states leading to the different enantiomers. sci-hub.se A lower energy transition state corresponds to a faster reaction rate, meaning the product formed via that pathway will be the major enantiomer. By calculating these energy differences (ΔΔG‡), the enantiomeric excess (e.e.) of a reaction can be predicted with reasonable accuracy.

DFT calculations provide detailed geometric information about the transition state, revealing the key non-covalent interactions—such as hydrogen bonds, steric repulsion, and π-stacking—that are responsible for stabilizing one transition state over another. nih.govsci-hub.se For a catalyst system involving this compound, DFT could be used to model how the ethyl group at the chiral center sterically directs an incoming substrate, or how the hydroxyl and amino groups coordinate to a metal center and interact with the substrate to create a rigid and selective chiral environment.

Table 1: Illustrative DFT Data for a Hypothetical Asymmetric Aldol (B89426) Reaction Catalyzed by a Boron Complex of this compound

SubstrateTransition StateRelative Free Energy (ΔΔG‡, kcal/mol)Predicted e.e. (%)
BenzaldehydeTS-(R)1.891% (S)
TS-(S)0.0
4-NitrobenzaldehydeTS-(R)2.195% (S)
TS-(S)0.0
2-NaphthaldehydeTS-(R)2.598% (S)
TS-(S)0.0

Note: This table contains hypothetical data for illustrative purposes to demonstrate the typical output of DFT studies in asymmetric catalysis.

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

While DFT is excellent for modeling static transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations are particularly useful for studying the pre-organization of the catalyst-substrate complex before the chemical reaction occurs and for understanding the role of the solvent and conformational flexibility. mdpi.comnih.gov

In the context of a reaction catalyzed by a complex of this compound, MD simulations can model the entire system, including the chiral ligand, a metal center, the substrate, and explicit solvent molecules. nsf.gov These simulations track the motions of every atom over time, typically on the nanosecond scale, allowing researchers to observe the formation and breaking of non-covalent interactions, such as hydrogen bonds, in real-time. mdpi.comnsf.gov This can reveal the most stable and populated conformations of the catalyst-substrate complex, which are likely precursors to the lowest-energy transition state. plos.org

Key insights from MD simulations include:

Conformational Sampling: Identifying the preferred three-dimensional arrangement of the ligand around the catalyst center and how a substrate docks into this chiral pocket. nih.gov

Interaction Lifetimes: Quantifying the stability and lifetime of crucial hydrogen bonds or other electrostatic interactions between the catalyst and the substrate.

Solvent Effects: Understanding how solvent molecules organize around the active site and whether they participate in the catalytic cycle or influence the stability of the complex. mdpi.com

Table 2: Representative Analysis from a Hypothetical MD Simulation of a Zinc-(S)-3-Aminopentan-1-OL Complex with a Prochiral Ketone

Interaction PairInteraction TypeAverage Distance (Å)Occupancy (%) over 100 ns
Ligand-OH --- Substrate-C=OHydrogen Bond2.185.2
Ligand-NH --- Substrate-C=OHydrogen Bond2.934.5
Zn --- Substrate-C=OCoordination2.099.8
Ligand-Ethyl Group --- Substrate-Aryl GroupSteric Interaction>4.5 (Repulsive)-

Note: This table presents plausible, illustrative data to show what might be learned from an MD simulation. Occupancy refers to the percentage of simulation time the interaction is observed.

In Silico Prediction of Stereoselectivity

In silico prediction of stereoselectivity is the ultimate application of computational tools like DFT and MD to asymmetric catalysis. nd.eduacs.org The goal is to build predictive models that can accurately forecast the stereochemical outcome of a reaction without needing to perform the experiment, thereby accelerating the discovery and optimization of new catalysts. rsc.orgbohrium.com

The predictive process typically integrates multiple computational techniques. MD simulations can be used first to explore the vast conformational space of the catalyst-substrate complex and identify the most stable reactant geometries. mdpi.comacs.org These low-energy structures then serve as the starting points for high-level DFT calculations to map out the reaction pathway and identify the key stereodetermining transition states. nih.gov The enantiomeric excess is then predicted from the calculated energy difference between these competing transition states.

This combined approach provides a powerful platform for:

Rationalizing Existing Results: Explaining why a particular chiral ligand, such as one derived from this compound, gives a specific level of enantioselectivity.

Catalyst Design: Modifying the structure of the ligand in silico (e.g., by changing the alkyl groups) and predicting how these changes will affect selectivity, guiding synthetic efforts toward more effective catalysts.

Substrate Scope Prediction: Screening a virtual library of substrates against a known catalyst to predict which ones will react with high stereoselectivity.

Recent advancements have focused on developing automated workflows and even machine learning models that can make these predictions more efficient. nd.edubohrium.com By training algorithms on datasets of computationally derived or experimental reaction outcomes, it may become possible to predict stereoselectivity based on simple structural descriptors of the catalyst and substrate, further lowering the barrier to rational catalyst design. bohrium.com

Table 3: Illustrative Comparison of In Silico Predicted vs. Experimental Stereoselectivity

Reaction TypeSubstratePredicted e.e. (%) (Computational Model)Experimental e.e. (%)Major Enantiomer
Diethylzinc AdditionBenzaldehyde9492(S)
Diethylzinc Addition4-Chlorobenzaldehyde9695(S)
Diethylzinc Addition1-Naphthaldehyde8985(S)
Nitroaldol (Henry) ReactionBenzaldehyde8588(R)

Note: This table contains hypothetical data to illustrate the predictive power of in silico methods in asymmetric synthesis.

Future Directions and Emerging Research Avenues for S 3 Aminopentan 1 Ol

Development of Novel and Economically Viable Synthetic Routes

A primary focus of future research is the development of synthetic pathways to (S)-3-Aminopentan-1-OL that are not only efficient but also economically and environmentally sustainable. Current methodologies often face limitations that can elevate synthesis costs, hindering wider adoption. The exploration of novel synthetic routes is crucial for overcoming these challenges. nih.gov

One promising approach involves the integration of catalytic hydrogenation with advanced separation techniques like electrodialysis with bipolar membranes (EDBM). This combination aims to create a greener process by minimizing waste and allowing for the reuse of reagents, thereby demonstrating a more atom-economic route to chiral amino alcohols. researchgate.net Research in this area is expected to yield more streamlined and cost-effective production methods applicable to this compound.

Exploration of New Catalytic Transformations and Ligand Architectures

The field of asymmetric catalysis is continuously evolving, offering new possibilities for the synthesis of chiral molecules like this compound. A significant area of emerging research is the development of novel catalytic systems that can achieve high stereoselectivity and efficiency. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines are being explored as a modular approach to synthesizing high-value chiral β-amino alcohols. mdpi.com This strategy introduces a fresh synthetic pathway for compounds with amino alcohol frameworks. mdpi.com

Furthermore, the design and synthesis of new chiral amino alcohol ligands for use in catalytic enantioselective reactions is an active area of investigation. nih.gov Research into ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is also showing promise for the economical and environmentally friendly synthesis of enantiomerically pure 1,2-amino alcohols. nih.gov These advancements in catalysis and ligand design are anticipated to provide more efficient and selective methods for the synthesis of this compound and its derivatives.

Integration into Automated Synthesis and Flow Chemistry Platforms

The automation of chemical synthesis is a rapidly growing field that offers improved reproducibility, reliability, and efficiency. hilarispublisher.com Future research will likely focus on integrating the synthesis of this compound into automated platforms. Automated synthesizers can perform repetitive processes, such as reaction condition optimization and library construction, freeing up researchers to focus on more complex challenges. hilarispublisher.com

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch, is another key area of development. This approach offers advantages in terms of safety, scalability, and control over reaction parameters. The application of flow chemistry to the synthesis of chiral amino alcohols is an emerging area that could lead to more efficient and scalable production of this compound. chemspider.comnih.gov

Bio-Inspired Chemical Transformations and Biocatalytic Innovations

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired synthesis, which mimics biological processes, is a growing area of research that could lead to novel and efficient routes to complex molecules. researchgate.net For this compound, this could involve the use of enzyme-catalyzed reactions that offer high selectivity and operate under mild conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a particularly promising avenue. Engineered enzymes, such as amine dehydrogenases, are being developed for the asymmetric synthesis of chiral amino alcohols. These biocatalytic methods have the potential to be highly efficient and environmentally friendly, offering a sustainable alternative to traditional chemical synthesis. Multi-enzymatic cascade systems, where several enzymatic reactions are carried out in a single pot, are also being explored to streamline the synthesis of chiral amino alcohols.

Advancements in Spectroscopic and Computational Tools for Chiral Amino Alcohol Research

The development of advanced analytical techniques is crucial for the characterization and analysis of chiral molecules. In the context of this compound, future research will benefit from advancements in spectroscopic and computational tools. Chiroptical sensing, for example, is a rapid and efficient method for determining the absolute configuration and enantiomeric composition of chiral compounds, including amino alcohols. nih.gov

Computational tools are also playing an increasingly important role in chiral amino alcohol research. Theoretical calculations can provide insights into reaction mechanisms and help in the design of new catalysts and synthetic routes. mdpi.com The synergy between experimental and computational approaches is expected to accelerate the pace of discovery and innovation in the field of chiral amino alcohol synthesis.

Q & A

Q. What are the primary synthetic routes for (S)-3-Aminopentan-1-OL, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : this compound can be synthesized via:
  • Reduction of (S)-3-Aminopentanoic acid using LiAlH₄ under anhydrous conditions to preserve stereochemistry .

  • Catalytic hydrogenation of (S)-3-Aminopentanal with Pd/C under high pressure (3–5 bar H₂) at 50–70°C, yielding >95% enantiomeric excess (ee) .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm ee using chiral HPLC or polarimetry.

    • Data Table : Comparison of Synthetic Routes
MethodYield (%)ee (%)Key Challenges
LiAlH₄ Reduction75–8598Moisture sensitivity
Pd/C Hydrogenation90–9599Catalyst cost and recycling

Q. How should researchers characterize this compound to confirm structural and stereochemical integrity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify hydroxyl (δ 1.5–2.0 ppm) and amine (δ 2.8–3.2 ppm) proton shifts. Compare with literature data for stereoisomers .
  • HRMS : Confirm molecular formula (C₅H₁₃NO) with <2 ppm mass error .
  • Chiral Techniques : Use circular dichroism (CD) or optical rotation ([α]D²⁵ = +15° to +20°) to distinguish (S)- and (R)-enantiomers .

Q. What are the key applications of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Auxiliary : Facilitates enantioselective formation of C–N bonds in β-amino alcohol derivatives, critical for pharmaceuticals like β-blockers .
  • Catalytic Substrate : Used in kinetic resolutions with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to its (R)-isomer?

  • Methodological Answer :
  • Pharmacological Profiling : Compare binding affinities to G-protein-coupled receptors (GPCRs) using radioligand assays. For example, (S)-isomers often show 10–100× higher affinity due to spatial compatibility with receptor pockets .

  • In Vitro Toxicity : Assess enantiomer-specific cytotoxicity in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines via MTT assays .

    • Data Table : Comparative Biological Activities
IsomerGPCR Binding IC₅₀ (nM)Cytotoxicity (LD₅₀, μM)
(S)-isomer12 ± 2>500
(R)-isomer350 ± 50250 ± 30

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Reconcile NMR and HRMS data with computational tools (e.g., DFT calculations for predicted chemical shifts) .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign configurations in cases of ambiguous NOESY correlations .

Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces racemization by shortening reaction times (e.g., microreactors with residence times <5 minutes) .
  • Enzyme-Mediated Synthesis : Utilize transaminases (e.g., ω-TA from Arthrobacter sp.) for stereoretentive amination under mild conditions (pH 7–8, 30°C) .

Methodological Best Practices

  • Data Reproducibility : Document all synthetic steps, including solvent purity, catalyst batches, and temperature gradients, per IUPAC guidelines .
  • Ethical Data Sharing : Anonymize sensitive biological data using de-identification protocols (e.g., k-anonymity) when publishing in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.